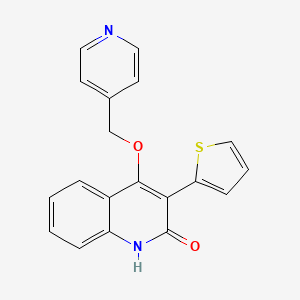
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a quinoline core substituted with a thiophene ring and a pyridine moiety, making it a versatile scaffold for drug discovery and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction between a brominated quinoline derivative and a thiophene boronic acid.
Attachment of the Pyridine Moiety: The final step involves the nucleophilic substitution of a pyridine derivative with the quinoline-thiophene intermediate, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share the quinoline core.
Pyridine Derivatives: Compounds like 4-pyridinemethanol and 4-pyridinecarboxaldehyde share the pyridine moiety.
Uniqueness
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug discovery and other applications. Its unique structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound in scientific research.
属性
分子式 |
C19H14N2O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H14N2O2S/c22-19-17(16-6-3-11-24-16)18(14-4-1-2-5-15(14)21-19)23-12-13-7-9-20-10-8-13/h1-11H,12H2,(H,21,22) |
InChI 键 |
MQEYVYXRZWJZNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CS3)OCC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


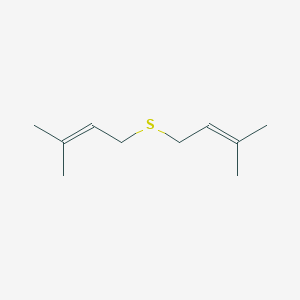
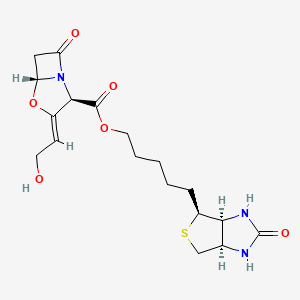
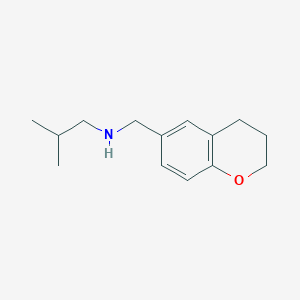
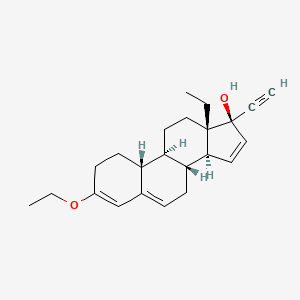
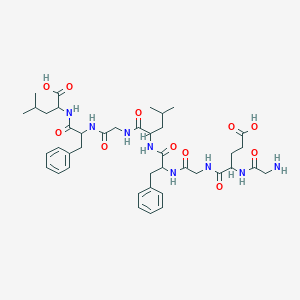
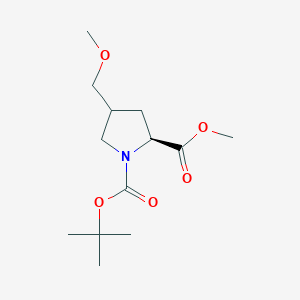
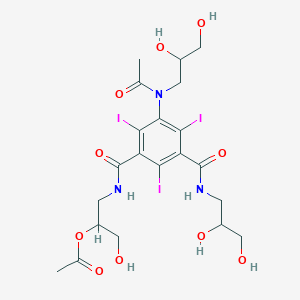
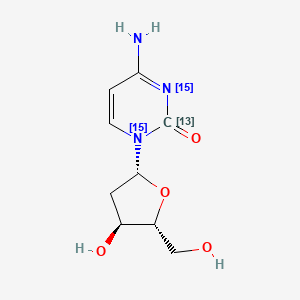
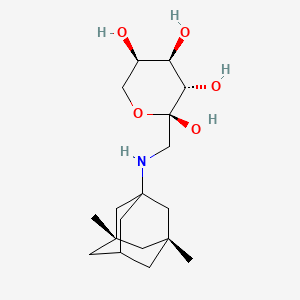
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)

![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
